molecular formula C18H13ClN2OS B5755106 2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide

2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide

Cat. No.: B5755106
M. Wt: 340.8 g/mol
InChI Key: JCBCPLKXVZXXGC-UHFFFAOYSA-N
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Description

2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are recognized for their ability to form chelates with transition metals, making them valuable in numerous chemical processes .

Properties

IUPAC Name

2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-16-8-4-3-7-15(16)17(22)21-18(23)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBCPLKXVZXXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of naphthylamine . The reaction conditions include maintaining the mixture at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to control temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets and contributes to its diverse applications in various fields.

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